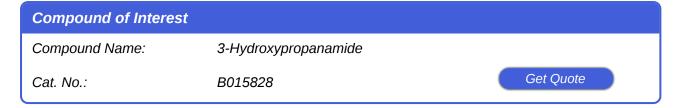


An In-depth Technical Guide to 3-Hydroxypropanamide: Discovery and History

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropanamide, a simple yet versatile bifunctional molecule, holds a unique position at the intersection of synthetic chemistry and biotechnology. This technical guide provides a comprehensive overview of the discovery and history of **3-Hydroxypropanamide**, detailing its chemical and physical properties, historical synthesis, and modern production methods. Special emphasis is placed on experimental protocols and the underlying chemical principles. This document aims to serve as a thorough resource for researchers and professionals in drug development and related scientific fields.

Introduction

3-Hydroxypropanamide, also known by its synonyms Hydracrylamide and β-Hydroxypropionamide, is an organic compound with the chemical formula C₃H₇NO₂.[1] Structurally, it features a primary amide group and a primary hydroxyl group separated by a two-carbon backbone. This unique arrangement of functional groups imparts a hydrophilic character and provides multiple reactive sites, making it a valuable building block in organic synthesis and a molecule of interest in biological systems.

Physicochemical Properties



3-Hydroxypropanamide is a white to off-white crystalline solid at room temperature.[2] It is soluble in water and polar organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[2][3] The presence of both a hydrogen bond donor (-OH, -NH₂) and acceptor (C=O, -OH) contributes to its solubility in polar media and its relatively high melting point.

Table 1: Physical and Chemical Properties of 3-Hydroxypropanamide

Property	Value	Reference
CAS Number	2651-43-6	[3]
Molecular Formula	C ₃ H ₇ NO ₂	[1]
Molecular Weight	89.09 g/mol	[1]
Melting Point	60-62 °C	[2]
Appearance	White to Off-White Crystalline Solid	[2]
Solubility	Soluble in DMSO, slightly soluble in Methanol	[2]
IUPAC Name	3-hydroxypropanamide	[4]

Historical Perspective and Discovery

The precise historical discovery of **3-Hydroxypropanamide** is not prominently documented in easily accessible literature, suggesting it may have been first prepared as an intermediate in a broader investigation or under a different nomenclature. However, its synthesis can be logically traced to early explorations of the reactivity of β -hydroxypropionic acid derivatives and related compounds. The most plausible classical laboratory syntheses involve the ammonolysis of esters of 3-hydroxypropionic acid or the ring-opening of β -propiolactone with ammonia. These fundamental reactions were well-established in the late 19th and early 20th centuries, making it likely that **3-Hydroxypropanamide** was first synthesized during this era of foundational organic chemistry research.

Chemical Synthesis: Experimental Protocols

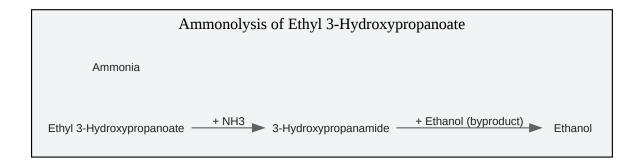


Two primary classical routes for the synthesis of **3-Hydroxypropanamide** are detailed below.

Ammonolysis of Ethyl 3-Hydroxypropanoate

This method involves the reaction of an ester of 3-hydroxypropionic acid, such as ethyl 3-hydroxypropanoate, with ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the primary amide.

Reaction Scheme:



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Figure 1: Ammonolysis of an ester to form **3-Hydroxypropanamide**.

Experimental Protocol:

- Materials: Ethyl 3-hydroxypropanoate, concentrated aqueous ammonia (28-30%), ethanol.
- Procedure:
 - In a pressure-resistant vessel, combine one molar equivalent of ethyl 3hydroxypropanoate with an excess of concentrated aqueous ammonia. The use of a sealed vessel is necessary to prevent the escape of volatile ammonia.
 - The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

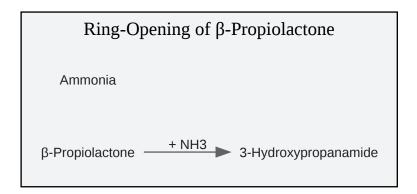


- Upon completion, the excess ammonia and water are removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield pure 3-Hydroxypropanamide.

Ring-Opening of β-Propiolactone with Ammonia

β-Propiolactone, a cyclic ester, is highly reactive towards nucleophiles due to the strain in its four-membered ring. The reaction with ammonia proceeds via a nucleophilic acyl substitution mechanism, where the ammonia attacks the carbonyl carbon, leading to the opening of the lactone ring and the formation of **3-Hydroxypropanamide**.

Reaction Scheme:



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Figure 2: Synthesis of **3-Hydroxypropanamide** from β-propiolactone.

Experimental Protocol:

- Materials: β-Propiolactone, aqueous ammonia, diethyl ether.
- Procedure:
 - β-Propiolactone is added dropwise to a stirred, cooled (0-5 °C) solution of excess aqueous ammonia. This reaction is exothermic and requires careful temperature control.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.



- The water is removed under reduced pressure to yield the crude product.
- Purification is achieved by recrystallization, typically from a solvent mixture like acetoneether or by column chromatography.

Modern Production Methods: A Biotechnological Approach

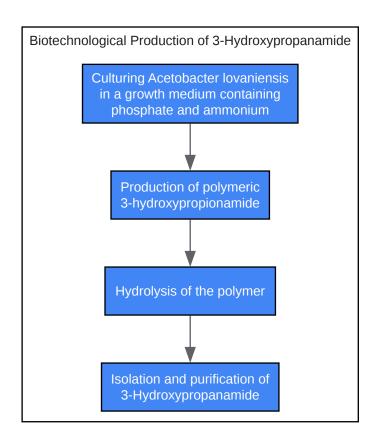
More recently, biotechnological routes for the production of **3-Hydroxypropanamide** have been explored, offering a more sustainable alternative to classical chemical synthesis. A notable example is the use of the bacterium Acetobacter lovaniensis.

Fermentative Production using Acetobacter Iovaniensis

A patented method describes the production of polymeric 3-hydroxypropionamide (3HP amide) by culturing Acetobacter lovaniensis in a specific growth medium. The polymeric material can then be hydrolyzed to yield the monomeric **3-Hydroxypropanamide**.

Experimental Workflow:





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